molecular formula C13H10F2N2O B6431786 6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile CAS No. 1359864-81-5

6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B6431786
CAS No.: 1359864-81-5
M. Wt: 248.23 g/mol
InChI Key: IKLIZMYTWODCQE-UHFFFAOYSA-N
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Description

6,7-Difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile is a fluorinated quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core with difluoro substitution at the 6 and 7 positions, an oxo group at the 4 position, a propyl group at the 1 position, and a carbonitrile group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting with a suitable quinoline derivative, the compound can be synthesized through a condensation reaction involving the appropriate reagents and catalysts.

  • Substitution Reactions:

  • Oxidation and Reduction Reactions: Oxidation and reduction steps may be necessary to introduce the oxo and carbonitrile groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

  • Reduction Reactions: Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution Reactions: Substitution reactions can be employed to replace existing groups with other functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxidation reactions can yield products such as quinoline-3-carboxylic acids and their derivatives.

  • Reduction Products: Reduction reactions can produce reduced quinoline derivatives.

  • Substitution Products: Substitution reactions can result in a variety of functionalized quinoline derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological research, such as in the study of enzyme inhibition or receptor binding. Medicine: Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic Acid: This compound is structurally similar but lacks the second fluorine atom.

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid: This compound has a cyclopropyl group instead of a propyl group.

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid: This compound has a chlorine atom instead of a fluorine atom at the 7 position.

Uniqueness: 6,7-Difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms and the carbonitrile group may confer distinct properties compared to similar compounds.

Properties

IUPAC Name

6,7-difluoro-4-oxo-1-propylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c1-2-3-17-7-8(6-16)13(18)9-4-10(14)11(15)5-12(9)17/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLIZMYTWODCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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